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Certificate of Analysis: Anilazine-d4 - A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **Anilazine-d4**. This document is intended to serve as a detailed reference for researchers and professionals involved in drug development and other scientific endeavors requiring a high-purity, isotopically labeled internal standard.

Analyte Information

Anilazine-d4 is the deuterated analogue of Anilazine, a triazine fungicide. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Anilazine in various matrices by mass spectrometry.



Parameter	Information	
Product Name	Anilazine-d4 (4,6-Dichloro-N-(2-chlorophenyl-d4)-1,3,5-triazin-2-amine)	
CAS Number	1219802-20-6[1]	
Chemical Formula	C9HD4Cl3N4	
Molecular Weight	279.55 g/mol [1]	
Appearance	White to off-white solid	
Storage	2-8°C, protected from light and moisture	

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analysis of a representative batch of **Anilazine-d4**.

Table 1: Identity Confirmation

Test	Method	Result	Specification
¹ H NMR	400 MHz, CDCl ₃	Conforms to structure	Conforms to structure
Mass Spectrometry	ESI-MS	[M+H] ⁺ = 280.0 m/z	Consistent with theoretical mass
Infrared Spectroscopy	FT-IR (KBr)	Conforms to structure	Conforms to structure

Table 2: Purity and Isotopic Enrichment

Test	Method	Result	Specification
Chromatographic Purity	HPLC (UV, 254 nm)	≥ 99.5%	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥ 98% Deuterium	≥ 98% Deuterium

Experimental Protocols



Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Anilazine-d4.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

- Approximately 5-10 mg of the Anilazine-d4 sample was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The solution was transferred to a 5 mm NMR tube.
- The ¹H NMR spectrum was acquired at 400 MHz.

Expected Results: The ¹H NMR spectrum of **Anilazine-d4** is expected to show a significant simplification compared to its non-deuterated counterpart. The aromatic protons on the phenyl ring are replaced by deuterium, leading to the absence of their corresponding signals. A broad singlet corresponding to the N-H proton is expected.

Note: The provided ¹H NMR data for unlabeled Anilazine in CDCl₃ at 400 MHz shows signals at approximately 7.14-7.46 and 8.24-8.26 ppm. The absence of these signals in the **Anilazine-d4** spectrum is a key indicator of successful deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of Anilazine-d4.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

- A dilute solution of Anilazine-d4 was prepared in an appropriate solvent such as acetonitrile
 or methanol.
- The solution was infused into the ESI source.



• The mass spectrum was acquired in positive ion mode.

Expected Results: The mass spectrum should exhibit a prominent protonated molecular ion peak [M+H]⁺ at approximately m/z 280.0. The isotopic distribution of this peak should confirm the presence of four deuterium atoms. The mass difference of +4 Da compared to the unlabeled Anilazine ([M+H]⁺ \approx 276.0) is a direct confirmation of the deuteration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the **Anilazine-d4** molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Procedure (KBr Pellet Method):

- Approximately 1-2 mg of the Anilazine-d4 sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
- The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- A background spectrum of a blank KBr pellet was collected.
- The sample pellet was placed in the sample holder of the FT-IR instrument, and the spectrum was recorded.

Expected Results: The IR spectrum of **Anilazine-d4** is expected to be very similar to that of unlabeled Anilazine, with characteristic absorption bands for N-H stretching, C=N stretching (triazine ring), and C-CI stretching. Minor shifts in the C-D stretching and bending vibrations may be observed in place of the aromatic C-H bands.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of Anilazine-d4.

Instrumentation: HPLC system with a UV detector.

Procedure:

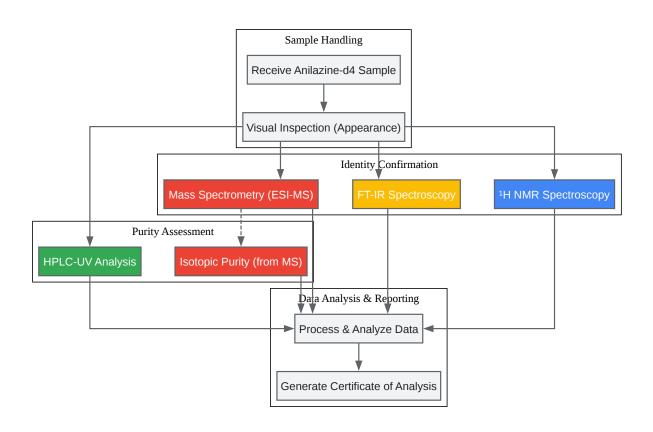


- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over a run time of 15-20 minutes.
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL
- · Detection: UV at 254 nm
- Column Temperature: 30°C

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations Analytical Workflow for Anilazine-d4 Certificate of Analysis





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Caption: Analytical workflow for the certification of **Anilazine-d4**.

This comprehensive guide provides the necessary technical information and methodologies for the analytical characterization of **Anilazine-d4**. The data and protocols outlined herein are designed to ensure the quality and reliability of this important analytical standard for research and development purposes.



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References

- 1. Anilazine [a-2-s.com]
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